molecular formula C10H14N2O B14566637 3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate CAS No. 61346-64-3

3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate

Cat. No.: B14566637
CAS No.: 61346-64-3
M. Wt: 178.23 g/mol
InChI Key: KTYNSYQESASHNC-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate is an organic compound with a unique structure that combines a cyclohexene ring with a diazonium group

Properties

CAS No.

61346-64-3

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-1-diazobutan-2-one

InChI

InChI=1S/C10H14N2O/c1-8(10(13)7-12-11)9-5-3-2-4-6-9/h5,7-8H,2-4,6H2,1H3

InChI Key

KTYNSYQESASHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCCCC1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohexene with diazonium salts under controlled conditions. One common method involves the use of cyclohexene and a diazonium salt in the presence of a catalyst, such as copper(I) chloride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity with nucleophiles makes it a versatile tool in chemical biology and medicinal chemistry .

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